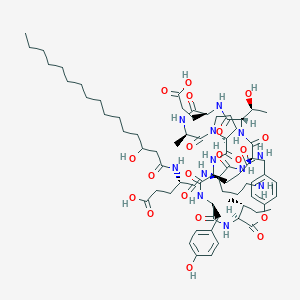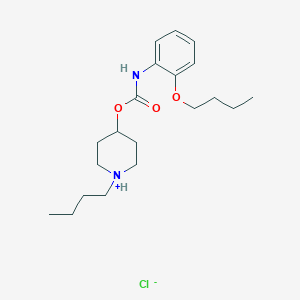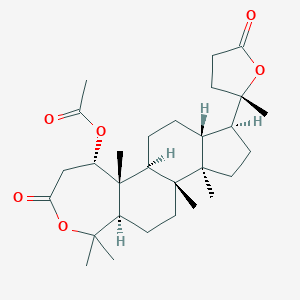
Brachycarpone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brachycarpone is a natural product that is found in the marine sponge, Brachycalyx sp. It is a complex molecule that has attracted the attention of researchers due to its potential applications in medicine and pharmaceuticals.
科学的研究の応用
Brachycarpone has been studied extensively for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. Brachycarpone has been tested in vitro and in vivo for its potential use in treating various diseases, including cancer, bacterial infections, and inflammation.
作用機序
The mechanism of action of Brachycarpone is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress in cells. Brachycarpone is believed to act by disrupting the cell membrane of cancer cells and bacteria, leading to their death.
Biochemical and Physiological Effects:
Brachycarpone has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress in cells. Brachycarpone has been tested in vitro and in vivo for its potential use in treating various diseases, including cancer, bacterial infections, and inflammation.
実験室実験の利点と制限
One of the advantages of using Brachycarpone in lab experiments is its natural origin. It is a natural product that can be extracted from marine sponges, making it a sustainable source. However, the synthesis of Brachycarpone is complex and requires several steps, making it difficult to produce in large quantities. Additionally, Brachycarpone is a complex molecule that requires specialized equipment and expertise to study.
将来の方向性
There are several future directions for the study of Brachycarpone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of Brachycarpone, which could lead to the development of new drugs and therapies. Additionally, the potential use of Brachycarpone in combination with other drugs and therapies is an area of research that could lead to new treatment options for various diseases.
合成法
Brachycarpone is a complex molecule that is difficult to synthesize. However, researchers have developed a method to synthesize Brachycarpone using a combination of chemical and biological techniques. The synthesis method involves the extraction of the sponge, purification of the extract, and further chemical modifications to produce Brachycarpone.
特性
CAS番号 |
103223-12-7 |
|---|---|
製品名 |
Brachycarpone |
分子式 |
C13H16Cl3N3O2S |
分子量 |
488.7 g/mol |
IUPAC名 |
[(1S,2R,3S,8R,11R,12R,15S,16R)-2,7,7,11,12-pentamethyl-15-[(2S)-2-methyl-5-oxooxolan-2-yl]-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-3-yl] acetate |
InChI |
InChI=1S/C29H44O6/c1-17(30)33-22-16-24(32)34-25(2,3)20-11-14-27(5)21(29(20,22)7)9-8-18-19(10-13-26(18,27)4)28(6)15-12-23(31)35-28/h18-22H,8-16H2,1-7H3/t18-,19+,20+,21+,22+,26-,27-,28+,29+/m1/s1 |
InChIキー |
YRZWUYVBIAACPY-CKZIFBJKSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC2)C)C)[C@@]5(CCC(=O)O5)C)C)(C)C |
SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4C(CCC4(C3(CC2)C)C)C5(CCC(=O)O5)C)C)(C)C |
正規SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4C(CCC4(C3(CC2)C)C)C5(CCC(=O)O5)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









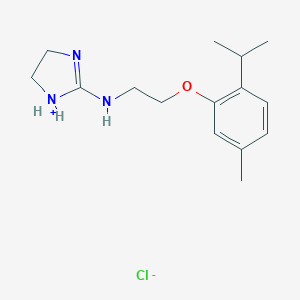

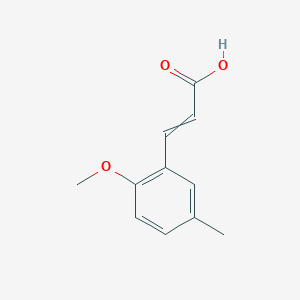
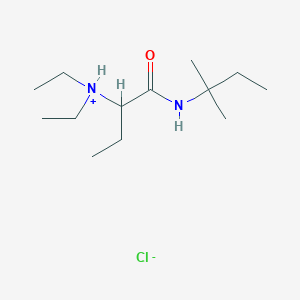
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

